

Sandramycin: A Technical Guide to its Discovery, Isolation, and Characterization from Nocardioides sp.

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Compound of Interest		
Compound Name:	Sandramycin	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of **Sandramycin**, a potent antitumor antibiotic produced by the actinomycete Nocardioides sp. (ATCC 39419). The information presented herein is compiled from seminal research and is intended to serve as a comprehensive resource for professionals in the fields of natural product chemistry, microbiology, and oncology drug development.

Executive Summary

Sandramycin is a novel cyclic decadepsipeptide antibiotic that exhibits significant in vitro activity against Gram-positive bacteria and in vivo antitumor activity against murine leukemia P388.[1] It was first isolated from the cultured broth of Nocardioides sp. (ATCC 39419).[1] The structure of **Sandramycin** was determined through spectroscopic analysis and chiral chromatography of its acid hydrolysate, revealing a unique cyclic structure with a two-fold axis of symmetry and a 3-hydroxyquinaldic acid chromophore. This document details the fermentation process for Nocardioides sp., the multi-step protocol for the extraction and purification of **Sandramycin**, and the analytical methods employed for its structural characterization.

Fermentation of Nocardioides sp. (ATCC 39419)



The production of **Sandramycin** is achieved through submerged aerobic fermentation of Nocardioides sp. ATCC 39419. The following tables summarize the key parameters of the fermentation process.

Table 2.1: Fermentation Media Composition

Component	Concentration (g/L)
Glucose	20.0
Soluble Starch	10.0
Yeast Extract	5.0
Peptone	5.0
K2HPO4	1.0
MgSO4·7H2O	0.5
pH (pre-sterilization)	7.0

Table 2.2: Fermentation Parameters

Parameter	Value	
Culture Volume	10 Liters	
Fermentation Vessel	14-Liter Fermentor	
Temperature	28°C	
Agitation	400 RPM	
Aeration	1 volume of air per volume of medium per minute (vvm)	
Fermentation Duration	96 hours	

Experimental Protocols Fermentation Protocol



- Inoculum Preparation: A vegetative inoculum of Nocardioides sp. ATCC 39419 is prepared by growing the strain in a seed medium with the same composition as the production medium.
 The seed culture is incubated at 28°C for 48 hours on a rotary shaker.
- Production Fermentation: The production fermentor containing 10 liters of the sterile fermentation medium is inoculated with 5% (v/v) of the seed culture.
- Fermentation Conditions: The fermentation is carried out at 28°C with an agitation of 400 RPM and an aeration rate of 1 vvm for 96 hours.
- Monitoring: The production of Sandramycin is monitored throughout the fermentation process using a suitable bioassay or chromatographic technique.

Extraction and Purification Protocol

The isolation of **Sandramycin** from the fermentation broth is a multi-step process involving solvent extraction and column chromatography.

- Harvest and Extraction: At the end of the fermentation (96 hours), the whole broth is harvested. The broth is then extracted twice with an equal volume of methyl isobutyl ketone (MIBK).
- Solvent Partitioning: The combined MIBK extracts are concentrated under reduced pressure
 to an oily residue. This residue is then partitioned between methanol and hexane to remove
 lipids and other nonpolar impurities. The methanolic phase, containing the crude
 Sandramycin, is collected.
- Diaion HP-20 Chromatography: The concentrated methanolic extract is adsorbed onto Diaion HP-20 resin. The column is washed with water and then eluted with a stepwise gradient of methanol in water. Fractions are collected and assayed for activity.
- Sephadex LH-20 Chromatography: The active fractions from the Diaion HP-20 column are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.
- Preparative HPLC: The final purification step is performed using preparative reverse-phase high-performance liquid chromatography (HPLC) to yield pure Sandramycin.



Table 3.1: Purification Summary

Purification Step	Stationary Phase	Mobile Phase/Eluent
Initial Extraction	Methyl Isobutyl Ketone	N/A
Solvent Partition	Methanol/Hexane	N/A
Adsorption Chromatography	Diaion HP-20	Stepwise gradient of Methanol in Water
Size-Exclusion Chromatography	Sephadex LH-20	Methanol
Final Purification	Reverse-Phase C18 Silica	Gradient of Acetonitrile in Water

Structure Elucidation

The chemical structure of **Sandramycin** was elucidated using a combination of spectroscopic techniques and chemical degradation.

Spectroscopic Analysis

- Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight of Sandramycin.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of the atoms within the molecule.
- UV-Visible Spectroscopy: The UV-Vis spectrum of Sandramycin in methanol showed characteristic absorption maxima, indicating the presence of the 3-hydroxyquinaldic acid chromophore.

Chemical Degradation and Chiral Analysis

 Acid Hydrolysis: Sandramycin was subjected to acid hydrolysis to break the amide and ester bonds, releasing the constituent amino acids and the chromophore.

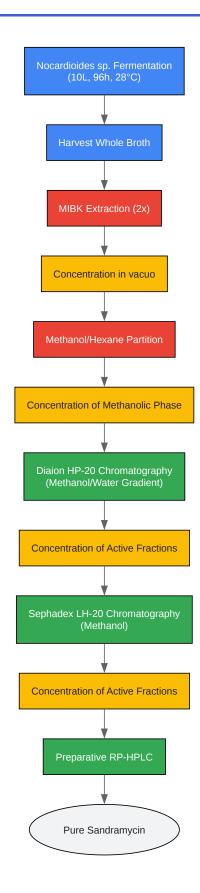


• Chiral Chromatography: The absolute stereochemistry of the amino acid components was determined by chiral gas chromatography (GC) of their derivatized forms.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of **Sandramycin** from the Nocardioides sp. fermentation broth.





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Caption: Workflow for the isolation and purification of Sandramycin.



Conclusion

This technical guide has provided a detailed account of the discovery, isolation, and characterization of the antitumor antibiotic **Sandramycin** from Nocardioides sp. The methodologies outlined, from fermentation to final purification and structural elucidation, offer a valuable resource for researchers aiming to reproduce or build upon this foundational work. The potent biological activity of **Sandramycin** continues to make it and its analogues interesting candidates for further investigation in the development of novel anticancer therapeutics.

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References

- 1. Sandramycin, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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